Cbz-2,6-Dimethy-D-Phenylalanine
Description
Cbz-2,6-Dimethyl-D-Phenylalanine (CAS No. 1270286-00-4) is a synthetic amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group and methyl substituents at the 2- and 6-positions of the phenyl ring. The D-configuration distinguishes it from the naturally occurring L-enantiomer, conferring unique steric and biochemical properties. This compound is industrially available at 99% purity, typically packaged in 25 kg cardboard drums, and is utilized in peptide synthesis and pharmaceutical research . Its structural modifications enhance hydrophobicity and resistance to enzymatic degradation, making it valuable for designing peptide-based therapeutics and biomaterials.
Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Cbz-Dmp serves as a versatile building block in peptide synthesis due to its unique structural properties. Its incorporation into peptide sequences can enhance stability and bioactivity:
- Stability Enhancement : The Cbz (carbobenzyloxy) protecting group allows for selective reactions while maintaining the integrity of the peptide backbone. This is crucial in synthesizing peptides that are resistant to proteolytic degradation, thus extending their biological half-life .
- Functionalization : Cbz-Dmp can be used to introduce specific functionalities into peptides, enabling the design of peptidomimetics that mimic natural peptides but with improved pharmacokinetic properties. For instance, azapeptides synthesized using Cbz-Dmp have shown enhanced bioavailability and therapeutic efficacy .
Drug Design and Development
The applications of Cbz-Dmp extend into drug design, particularly in developing prodrugs and targeted therapies:
- Prodrug Formulation : Cbz-Dmp derivatives have been explored as prodrugs that enhance the bioavailability of active pharmaceutical ingredients. By modifying the structure of existing drugs with Cbz-Dmp, researchers have achieved better absorption and distribution within biological systems .
- Therapeutic Peptides : The compound is integral in creating therapeutic peptides that target specific biological pathways. For example, azapeptides derived from Cbz-Dmp have been utilized in designing inhibitors for various protein interactions critical in disease processes .
Case Studies
Several case studies highlight the utility of Cbz-Dmp in various research contexts:
Comparison with Similar Compounds
Stereoisomers: Cbz-2,6-Dimethyl-L-Phenylalanine
- Structural Difference: The L-enantiomer (CAS No. 1270294-57-9) has an opposite stereochemical configuration at the alpha-carbon compared to the D-form.
- Applications: While the D-form is less common in natural systems, the L-enantiomer may be preferred for mimicking endogenous peptides. However, the D-form’s resistance to proteases makes it advantageous for stable peptide drug candidates .
- Availability : Both enantiomers are commercially available through suppliers like LEAP Chem and ECHEMI, with similar purity standards (~99%) .
Halogenated Derivatives: Cbz-2,6-Dichloro-D/L-Phenylalanine
- Structural Modifications : Chlorine atoms replace methyl groups at the 2- and 6-positions (CAS-dependent; e.g., CP12308 for the L-form).
- Molecular Weight : The dichloro derivatives (M.W. 368.28) are heavier than the dimethyl analog (M.W. ~327.39, estimated), impacting peptide solubility and steric interactions .
- Applications: Used in peptide libraries for drug discovery, particularly in modulating immune responses (e.g., PD1 immunomodulators) .
Fluorinated Analogs: Cbz-2,6-Difluoro-D-Phenylalanine
- Substituent Properties : Fluorine’s small size and high electronegativity reduce steric hindrance while increasing electronic interactions.
- Potential Advantages: Improved metabolic stability and bioavailability compared to chloro or methyl derivatives, though direct comparative studies are lacking .
Comparative Data Table
Key Research Findings and Inferences
- Steric Effects : Methyl groups in Cbz-2,6-Dimethyl-D-Phenylalanine reduce steric hindrance compared to bulkier chloro substituents, favoring compact peptide conformations .
- Hydrophobicity : The dimethyl analog’s enhanced hydrophobicity may promote membrane permeability but could also increase aggregation risks in aqueous environments .
- Stereochemical Impact : The D-configuration is critical for evading enzymatic cleavage, a property leveraged in long-acting peptide therapeutics .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of Cbz-2,6-Dimethyl-D-Phenylalanine typically involves:
- Introduction of the Cbz protecting group on the amino function to prevent unwanted side reactions.
- Installation of methyl groups at the 2 and 6 positions of the phenyl ring.
- Stereoselective formation of the D-phenylalanine backbone.
- Optimization of reaction conditions to maximize yield and purity.
Two main synthetic routes are employed for related Cbz-protected amino acids:
- Reductive alkylation of N-protected hydrazines (for aza-amino acid precursors).
- Direct N-alkylation of protected hydrazines with alkyl halides .
The latter approach is particularly relevant for aromatic amino acid derivatives like Cbz-2,6-Dimethyl-D-Phenylalanine due to its operational simplicity and avoidance of expensive catalysts or hydrogen gas systems.
Preparation via N-Protected Hydrazine Alkylation
A robust and optimized method for preparing Cbz-protected aromatic amino acid derivatives involves the alkylation of N-protected hydrazines with benzyl halides or substituted benzyl halides.
Hydrazine Alkylation Method
- Starting materials : N-protected hydrazines (e.g., Cbz-NHNH2).
- Alkylating agents : Benzyl bromide or benzyl iodide derivatives bearing methyl substitutions at the 2 and 6 positions.
- Reaction conditions : Typically conducted in polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) under reflux.
- Base addition : Use of bases like 2,4,6-trimethylpyridine or diisopropylethylamine (DiPEA) to enhance nucleophilicity and suppress polyalkylation.
- Stoichiometry : Employing an excess of hydrazine (at least 3 equivalents) to minimize dialkylation side products.
- Temperature and time : Reflux conditions for 6-13 hours are common to achieve optimal yields.
Representative Data Table for Benzylation of Cbz-NHNH2
| Experimental Conditions | Monoalkylated Hydrazine Yield (%) |
|---|---|
| 3 eq Cbz-NHNH2; 0.1 M ACN; 1 eq Bn-Br; reflux 11 h | 43 |
| 4 eq Cbz-NHNH2; 0.1 M ACN; 1 eq Bn-I; 1 eq 2,4,6-trimethylpyridine; reflux 12 h | 74 |
| 4 eq Cbz-NHNH2; 0.1 M EtOH; 1 eq Bn-Br; reflux 11 h | 57 |
| 2 eq Cbz-NHNH2; 0.1 M DMF; 1 eq Bn-Br; room temperature; 12 h | 26 (high dialkylation) |
Bn-Br = benzyl bromide; Bn-I = benzyl iodide; yields are isolated yields after purification
Protection and Subsequent Functionalization
After successful N-alkylation, the intermediate hydrazine derivative undergoes further transformations to yield the final Cbz-2,6-Dimethyl-D-Phenylalanine:
- Hydrogenation or catalytic reduction to convert hydrazine derivatives into the corresponding amino acid.
- Selective methylation or introduction of methyl substituents at the 2 and 6 positions on the aromatic ring, often achieved via electrophilic aromatic substitution or by using appropriately substituted starting materials.
- Purification by crystallization or chromatography to isolate the stereochemically pure D-isomer.
Alternative Synthetic Routes and Considerations
- Isoquinolinium salt intermediates : Analogous methods involving isoquinoline derivatives and acyl chlorides have been reported for related amino acid phosphonates, which might be adapted for Cbz-2,6-Dimethyl-D-Phenylalanine synthesis.
- Use of coupling reagents : PyBop and HATU have been employed in related amino acid derivative syntheses for amide bond formation and acylation steps, which might be relevant for functionalization of the amino acid side chain or peptide coupling.
Summary of Key Preparation Parameters
| Parameter | Optimal Conditions for Cbz-2,6-Dimethyl-D-Phenylalanine Preparation |
|---|---|
| Hydrazine derivative | Cbz-NHNH2 (carboxybenzyl-protected hydrazine) |
| Alkylating agent | 2,6-dimethylbenzyl bromide or iodide |
| Solvent | Acetonitrile (ACN) |
| Base | 2,4,6-Trimethylpyridine or Diisopropylethylamine (DIEA) |
| Temperature | Reflux (80-85 °C) |
| Reaction time | 6-13 hours |
| Hydrazine excess | At least 3 equivalents |
| Yield | Up to 74% monoalkylated product |
Research Findings and Practical Notes
- The alkylation of N-protected hydrazines is sensitive to reaction conditions; careful control of stoichiometry and base choice is critical to suppress over-alkylation.
- The use of benzyl iodide generally provides higher yields than benzyl bromide due to better leaving group ability.
- Polar aprotic solvents favor higher yields and cleaner reactions compared to protic solvents.
- The Cbz protecting group offers stability during the alkylation and subsequent transformations.
- This synthetic approach avoids the need for hydrogen gas and expensive catalysts, making it practical for laboratory-scale synthesis.
Q & A
Q. What are the standard protocols for synthesizing Cbz-2,6-Dimethyl-D-Phenylalanine, and how can purity be validated?
Synthesis typically begins with L-phenylalanine derivatives, where selective dimethylation at the 2- and 6-positions of the phenyl ring is achieved via bromination followed by palladium-catalyzed coupling or alkylation. The Cbz (carbobenzyloxy) group is introduced using benzyl chloroformate under basic conditions to protect the amine. Purity validation requires HPLC with UV detection (e.g., 254 nm) and mass spectrometry to confirm molecular weight. For chiral integrity, polarimetry or chiral HPLC should confirm the D-configuration . Detailed experimental protocols must specify reaction stoichiometry, solvent systems (e.g., DMF for alkylation), and purification steps (e.g., silica gel chromatography) .
Q. Which spectroscopic techniques are critical for characterizing Cbz-2,6-Dimethyl-D-Phenylalanine?
- NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns (e.g., dimethyl groups at 2,6-positions) and Cbz protection. Aromatic protons in the dimethylated ring exhibit distinct splitting patterns due to reduced symmetry.
- IR Spectroscopy : Confirms the presence of Cbz’s carbonyl (C=O stretch at ~1700 cm⁻¹) and carbamate (N-H stretch at ~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₉H₂₁NO₄) and detects isotopic peaks for chlorine (if present in reagents) .
Q. How should researchers address solubility challenges during in vitro assays?
Cbz-2,6-Dimethyl-D-Phenylalanine’s hydrophobic dimethyl groups may reduce aqueous solubility. Solutions include:
- Using co-solvents (e.g., DMSO ≤1% v/v) with buffer systems (PBS, pH 7.4).
- Sonication or heating (≤40°C) to disperse aggregates.
- Derivatization with hydrophilic moieties (e.g., PEGylation) for specific applications. Document solvent effects on biological activity to avoid artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Cbz-protected dimethylated amino acids?
Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Mitigation strategies:
- Conduct meta-analyses using heterogeneity metrics like I² to quantify variability between studies. For example, I² > 50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., separating cancer vs. non-cancer models) .
- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays).
- Replicate synthesis and testing under standardized protocols, reporting batch-specific purity data .
Q. What experimental design considerations are critical for studying the stereochemical impact of Cbz-2,6-Dimethyl-D-Phenylalanine in peptide therapeutics?
- Control Groups : Compare D- vs. L-enantiomers to isolate stereochemical effects.
- Enantiomeric Excess (e.e.) : Use chiral columns (e.g., Chiralpak IA) to quantify e.e. ≥98% for reliable structure-activity relationships.
- Peptide Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess dimethylation’s effect on proteolytic resistance.
- Molecular Dynamics Simulations : Model peptide conformations to predict how dimethylation alters binding pockets .
Q. How can researchers optimize fluorinated analog synthesis while minimizing byproducts?
Fluorination of dimethylated phenylalanine requires careful reagent selection:
- Electrophilic Fluorination : Use Selectfluor® in acetonitrile/water for regioselectivity.
- Nucleophilic Substitution : Replace bromine with KF/18-crown-6 in DMF at 120°C. Monitor byproducts (e.g., di- or tri-fluorinated species) via LC-MS and optimize reaction time/temperature using DoE (Design of Experiments). Report yields and impurity profiles for reproducibility .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using nonlinear regression (e.g., GraphPad Prism).
- Assess assay variability via coefficient of variation (CV ≤15% for technical replicates).
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) for biological significance .
Q. How should researchers document synthetic protocols to meet reproducibility standards?
Include:
- Reagent Batches : Supplier, catalog number, purity (e.g., ≥99% by HPLC).
- Reaction Monitoring : TLC/Rf values or in-situ IR peaks for intermediate verification.
- Purification Details : Column dimensions, solvent gradients, and retention times.
- Yield Calculations : Gravimetric yields and correction factors for hygroscopic products .
Data Reporting and Ethics
Q. What criteria define rigorous reporting of negative or inconclusive results?
Follow the FINER framework : Ensure data is Feasible, Interesting, Novel, Ethical, and Relevant. Disclose limitations (e.g., low sample size) and provide raw data in supplementary materials. Use platforms like Zenodo for open-access deposition .
Q. How can researchers ensure compliance with chemical safety regulations during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
